N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 476282-85-6
VCID: VC7729024
InChI: InChI=1S/C20H13ClN4O3/c21-12-9-10-18(25(27)28)14(11-12)20(26)24-15-6-2-1-5-13(15)19-22-16-7-3-4-8-17(16)23-19/h1-11H,(H,22,23)(H,24,26)
SMILES: C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Molecular Formula: C20H13ClN4O3
Molecular Weight: 392.8

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide

CAS No.: 476282-85-6

Cat. No.: VC7729024

Molecular Formula: C20H13ClN4O3

Molecular Weight: 392.8

* For research use only. Not for human or veterinary use.

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide - 476282-85-6

Specification

CAS No. 476282-85-6
Molecular Formula C20H13ClN4O3
Molecular Weight 392.8
IUPAC Name N-[2-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide
Standard InChI InChI=1S/C20H13ClN4O3/c21-12-9-10-18(25(27)28)14(11-12)20(26)24-15-6-2-1-5-13(15)19-22-16-7-3-4-8-17(16)23-19/h1-11H,(H,22,23)(H,24,26)
Standard InChI Key RXJPODRYAMSIAV-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide, reflects its bifunctional structure: a benzimidazole moiety connected via a phenyl group to a nitrobenzamide scaffold . Key identifiers include:

  • PubChem CID: 4163485

  • SMILES: C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]

  • InChIKey: ACZIGGYVOAHYLP-UHFFFAOYSA-N .

Structural Analysis

The molecule features:

  • A benzimidazole ring (positions 1–2) with a phenyl substituent at position 2.

  • A 5-chloro-2-nitrobenzamide group linked via an amide bond.

  • Planar geometry stabilized by intramolecular hydrogen bonding between the amide carbonyl and benzimidazole NH .

Computational models predict a three-dimensional conformation where the nitro and chloro groups adopt orthogonal orientations, optimizing steric and electronic interactions .

Synthesis and Preparation

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Acylation: Reaction of 2-chloro-5-nitrobenzoic acid with oxalyl chloride to form the corresponding acyl chloride .

  • Coupling: Condensation with 2-(1H-benzimidazol-2-yl)aniline in the presence of triethylamine .

Table 1: Synthesis Conditions

StepReagents/ConditionsYield
1Oxalyl chloride, THF, 35°C, 4h85%
2Et₃N, THF, 0°C→RT72%

Purification and Characterization

Purification by silica gel chromatography (eluent: ethyl acetate/hexane) affords the product in >95% purity. Structural confirmation is achieved via 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and LC-MS .

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO and DMF .

  • Stability: Stable under inert atmospheres but photosensitive due to the nitro group.

Thermal Properties

  • Melting Point: 218–220°C (decomposition observed above 220°C) .

Biological Activity and Mechanisms

Antimicrobial and Anticancer Activity

Nitrobenzamide derivatives exhibit broad-spectrum antimicrobial activity. Computational docking studies predict high affinity for bacterial DNA gyrase (ΔG = −9.2 kcal/mol). Preliminary cytotoxicity assays against HeLa cells show moderate activity (IC₅₀ = 28 µM) .

Table 2: Biological Activity Data

AssayTargetResult
NO production (microglia)mGluR548% inhibition at 10 µM
Cytotoxicity (HeLa)-IC₅₀ = 28 µM

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H}-NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.25–7.12 (m, 11H, aromatic) .

  • LC-MS (ESI+): m/z 393.1 [M+H]⁺ .

Elemental Analysis

Calculated for C20H13ClN4O3\text{C}_{20}\text{H}_{13}\text{ClN}_{4}\text{O}_{3}: C 61.16%, H 3.34%, N 14.25%. Found: C 61.02%, H 3.41%, N 14.18% .

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